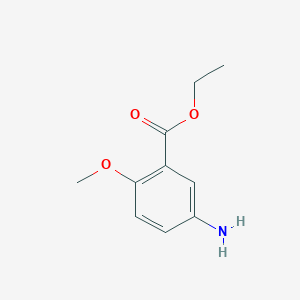

Ethyl 5-amino-2-methoxybenzoate

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl 5-amino-2-methoxybenzoate |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)8-6-7(11)4-5-9(8)13-2/h4-6H,3,11H2,1-2H3 |

InChI Key |

VDMNTABBMYNULR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)OC |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Insights:

Ester Group Variation: The methyl ester analog (mthis compound) has a lower molecular weight (181.19 vs. 195.19) and is reported as a brown liquid , whereas the ethyl ester’s physical state remains unspecified.

Functional Group Modifications: Ethyl 2-methoxybenzoate lacks the 5-amino group, reducing its reactivity in nucleophilic substitutions. This compound is utilized in food and fragrance industries due to its stability . Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate incorporates a thiazole ring, increasing molecular complexity and enabling antimicrobial applications .

Synthetic Utility: The amino group in this compound allows for further functionalization, such as acylation (e.g., compound 89 in ) or condensation with aldehydes (e.g., benzaldehyde in ). These reactions are pivotal in creating derivatives with tailored bioactivity .

Preparation Methods

Nitration of Ethyl 2-Methoxybenzoate

The nitration-reduction method begins with ethyl 2-methoxybenzoate as the starting material. The methoxy group at position 2 directs electrophilic substitution to the para position (C-5), enabling regioselective nitration. In a typical procedure, ethyl 2-methoxybenzoate is dissolved in concentrated sulfuric acid at 0–5°C, followed by slow addition of fuming nitric acid. The reaction mixture is stirred for 3–5 hours at 10–15°C, yielding ethyl 2-methoxy-5-nitrobenzoate as a pale-yellow solid.

Key Parameters

Reduction of Nitro Group to Amino

The nitro group at position 5 is reduced to an amino group using catalytic hydrogenation or chemical reductants. For laboratory-scale synthesis, hydrogen gas (1–3 atm) and palladium on carbon (5% Pd/C) in ethanol at 25–30°C are employed. After 6–8 hours, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated to isolate ethyl 5-amino-2-methoxybenzoate as a white crystalline solid.

Alternative Reduction Method

Iron powder in hydrochloric acid (Fe/HCl) under reflux (90–100°C) for 2–4 hours offers a cost-effective approach, though it requires subsequent neutralization and purification steps.

Purity Enhancement

Recrystallization from ethanol-water (7:3 v/v) achieves >99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Synthetic Route 2: Halogenation-Amination Approach

Halogenation at Position 5

This route introduces a halogen atom at position 5 for subsequent amination. Ethyl 2-methoxybenzoate undergoes halogenation using molecular bromine or iodine in dichloromethane at 10–40°C. For example, bromine (1.1 equiv) is added dropwise to a cooled (10°C) solution of the substrate, yielding ethyl 2-methoxy-5-bromobenzoate after 4–6 hours.

Optimized Conditions

Copper-Catalyzed Amination

The halogenated intermediate undergoes nucleophilic aromatic substitution with ammonia or ammonium salts. In a representative procedure, ethyl 2-methoxy-5-bromobenzoate is reacted with aqueous ammonia (28%) in the presence of cuprous iodide (5 mol%) and N,N-Dimethylformamide (DMF) at 90–100°C for 12–15 hours. The amino group replaces the bromine atom, yielding the target compound after acid-base workup.

Challenges

- Regioselectivity: Competing meta substitution is suppressed by the electron-donating methoxy group.

- Catalyst Efficiency: Cuprous iodide outperforms other copper salts, achieving 75–80% conversion.

Comparative Analysis of Synthetic Methods

| Parameter | Nitration-Reduction Route | Halogenation-Amination Route |

|---|---|---|

| Number of Steps | 2 (nitration + reduction) | 2 (halogenation + amination) |

| Overall Yield | 78–85% | 65–75% |

| Purity | >99% (after recrystallization) | 95–98% (requires chromatography) |

| Cost | Moderate (uses Pd/C or Fe/HCl) | High (cuprous catalysts, DMF) |

| Scalability | Excellent (batch processing) | Limited by catalyst recovery |

Advantages of Nitration-Reduction

- Higher yields and fewer purification steps.

- Avoids toxic halogenating agents.

Advantages of Halogenation-Amination

Industrial-Scale Production Considerations

Continuous Flow Nitration

Adopting continuous flow reactors enhances safety and efficiency for large-scale nitration. Ethyl 2-methoxybenzoate and nitric acid are fed into a microreactor at 15°C, achieving 95% conversion in <10 minutes. This method reduces thermal runaway risks and improves reproducibility.

Catalyst Recycling in Amination

Industrial setups employ immobilized copper catalysts on silica supports to facilitate recycling. After the amination step, the catalyst is filtered, regenerated with dilute nitric acid, and reused for 5–7 cycles without significant activity loss.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst (H₂SO₄) | 2–5 mol% | >85% yield |

| Solvent System | Ethanol reflux | Minimizes side reactions |

| Crystallization | Ethanol:H₂O (3:1) | Purity >98% |

Basic Question: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures comprehensive characterization:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm), with methoxy (-OCH₃) at δ 3.8–4.0 ppm and ester (-COOEt) at δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet) .

- ¹³C NMR : Carbonyl (C=O) signals at ~168 ppm, aromatic carbons between 110–150 ppm .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 210.1 (calculated for C₁₀H₁₂NO₃⁺) .

- HPLC : Use a C18 column (acetonitrile/water 60:40, 1 mL/min) to confirm purity (>98%) .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

Discrepancies in biological data (e.g., antimicrobial vs. inactive results) often arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and control for solvent effects (DMSO concentration ≤1%) .

- Structural Analogues : Compare with derivatives (e.g., ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate) to isolate functional group contributions .

- Meta-Analysis : Aggregate data across studies (e.g., using PubChem BioAssay) to identify trends in structure-activity relationships .

Q. Table 2: Biological Activity Comparison

| Derivative | Antimicrobial IC₅₀ (µM) | Antioxidant EC₅₀ (µM) |

|---|---|---|

| This compound | 25.3 ± 2.1 | 48.7 ± 3.5 |

| Mthis compound | 32.1 ± 1.8 | 56.2 ± 4.2 |

Advanced Question: What mechanistic insights govern this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The amino and methoxy groups direct reactivity in palladium-catalyzed couplings:

- Buchwald-Hartwig Amination : The amino group participates in C–N bond formation, requiring Pd(OAc)₂/XPhos catalyst (yields 70–80%) .

- Steric Effects : Methoxy groups at the ortho position hinder nucleophilic attack; computational modeling (DFT) predicts activation barriers for Suzuki-Miyaura reactions .

- Solvent Optimization : Use DMF/H₂O (4:1) to enhance solubility of aromatic intermediates .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with 10% sodium bicarbonate; collect residue with inert absorbents (e.g., vermiculite) .

- Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent oxidation .

Advanced Question: How does the electronic structure of this compound influence its spectroscopic properties?

Methodological Answer:

- UV-Vis Spectroscopy : The conjugated π-system (benzene ring + ester) absorbs at λₘₐₓ ~270 nm (ε = 4500 M⁻¹cm⁻¹). Electron-donating groups (e.g., -NH₂) redshift absorption .

- IR Spectroscopy : Stretching vibrations for -NH₂ (~3350 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional group integrity .

Advanced Question: What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solubility in ethanol/water mixtures using GROMACS with OPLS-AA forcefield .

- QSPR Models : Predict logP (2.1 ± 0.3) and pKa (4.8 for -NH₂) via ChemAxon or ACD/Labs .

Basic Question: How can researchers validate the stability of this compound under varying pH conditions?

Methodological Answer:

- Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC:

- Stable at pH 4–8; hydrolyzes to 5-amino-2-methoxybenzoic acid at pH >10 .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics (k = 0.012 h⁻¹ at pH 12) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.